molecular formula C23H25ClN4O2S B2354767 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422529-79-1

3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Numéro de catalogue B2354767
Numéro CAS: 422529-79-1
Poids moléculaire: 456.99
Clé InChI: XOZVHZIYBBRVLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H25ClN4O2S and its molecular weight is 456.99. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Applications

Research has shown the potential of quinazoline derivatives as antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines and tested their antibacterial and antifungal activities, revealing significant antimicrobial properties against various bacteria and fungi (Desai, Shihora, & Moradia, 2007). Additionally, Desai et al. (2011) explored similar compounds, finding promising antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).

Anticancer Applications

A study by Gaber et al. (2021) focused on producing new quinazoline derivatives and evaluating their anticancer effects against breast cancer MCF-7 cell line. The results indicated significant anticancer activity for several compounds (Gaber et al., 2021).

Anticonvulsant and Antimicrobial Activities

Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, which were evaluated for their antimicrobial and anticonvulsant activities. The study found that some compounds exhibited broad-spectrum activity against bacteria, fungi, and potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Potential Antipsychotic Agents

Norman et al. (1996) conducted a study on heterocyclic analogues, including quinazolines, and evaluated their potential as antipsychotic agents. Their findings suggested that certain derivatives could serve as potent antipsychotic agents with fewer side effects (Norman, Navas, Thompson, & Rigdon, 1996).

Synthesis and Characterization

Studies have also focused on the synthesis and characterization of various quinazoline derivatives. For example, Ivachtchenko et al. (2003) developed a liquid-phase synthesis for a library of new 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, demonstrating the versatility of these compounds in chemical synthesis (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester. This intermediate is then reacted with N-((1-ethylpyrrolidin-2-yl)methyl)amine to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "N-((1-ethylpyrrolidin-2-yl)methyl)amine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid ethyl ester.", "Step 2: Reaction of the intermediate from step 1 with N-((1-ethylpyrrolidin-2-yl)methyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form the final product, 3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] }

Numéro CAS

422529-79-1

Nom du produit

3-(4-chlorobenzyl)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Formule moléculaire

C23H25ClN4O2S

Poids moléculaire

456.99

Nom IUPAC

3-[(4-chlorophenyl)methyl]-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H25ClN4O2S/c1-2-27-11-3-4-18(27)13-25-21(29)16-7-10-19-20(12-16)26-23(31)28(22(19)30)14-15-5-8-17(24)9-6-15/h5-10,12,18H,2-4,11,13-14H2,1H3,(H,25,29)(H,26,31)

Clé InChI

XOZVHZIYBBRVLC-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.